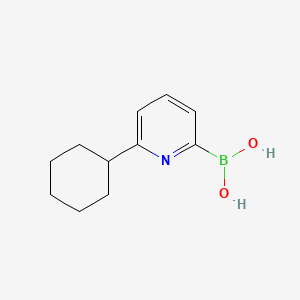

(6-Cyclohexylpyridin-2-yl)boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(6-Cyclohexylpyridin-2-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring, which is further substituted with a cyclohexyl group at the 6-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (6-Cyclohexylpyridin-2-yl)boronic acid can be achieved through several methods:

Halogen-Metal Exchange and Borylation:

Directed Ortho-Metallation (DoM) and Borylation: This approach uses a metalation step directed by an ortho-directing group, followed by borylation to introduce the boronic acid functionality.

Palladium-Catalyzed Cross-Coupling: Halopyridines can be coupled with tetraalkoxydiborane or dialkoxyhydroborane in the presence of a palladium catalyst to form the desired boronic acid.

Iridium or Rhodium-Catalyzed C-H Borylation: This method involves the direct borylation of C-H bonds on the pyridine ring using iridium or rhodium catalysts.

Industrial Production Methods

Industrial production of this compound typically relies on scalable and cost-effective methods such as halogen-metal exchange followed by borylation, which remains the most reliable and least expensive method for large-scale preparation .

Análisis De Reacciones Químicas

Types of Reactions

(6-Cyclohexylpyridin-2-yl)boronic acid undergoes several types of chemical reactions:

Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction between the boronic acid and an aryl or vinyl halide, forming a carbon-carbon bond.

Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.

Substitution: The pyridine ring can undergo various substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.

Halides and Bases: Used in substitution reactions on the pyridine ring.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Boronic Esters: Formed through oxidation of the boronic acid group.

Aplicaciones Científicas De Investigación

(6-Cyclohexylpyridin-2-yl)boronic acid has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of (6-Cyclohexylpyridin-2-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the halide substrate.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the catalyst.

Comparación Con Compuestos Similares

Similar Compounds

Phenylboronic Acid: Another widely used boronic acid in Suzuki-Miyaura coupling.

Cyclobutylboronic Acid: Similar in structure but less stable in air.

Pinacol Boronic Esters: Often used in place of boronic acids due to their stability.

Uniqueness

(6-Cyclohexylpyridin-2-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Its cyclohexyl group provides steric hindrance, influencing the outcome of reactions compared to other boronic acids .

Actividad Biológica

(6-Cyclohexylpyridin-2-yl)boronic acid is a notable compound in medicinal chemistry, particularly within the context of boronic acids, which have gained attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Overview of Boronic Acids

Boronic acids are characterized by the presence of a boron atom bonded to a hydroxyl group and an alkyl or aryl group. They are known for their ability to form reversible covalent bonds with diols, making them valuable in biological systems. The introduction of a boronic acid moiety into bioactive molecules can enhance their pharmacological properties, including selectivity and potency against specific biological targets.

The biological activity of this compound can be attributed to several key mechanisms:

- Proteasome Inhibition : Like other boronic acids, this compound is capable of inhibiting proteasome activity. This inhibition can lead to the accumulation of regulatory proteins that play critical roles in cell cycle regulation and apoptosis. Such effects are particularly relevant in cancer therapy, where the modulation of protein degradation pathways can influence tumor growth and survival .

- Anticancer Properties : Studies have indicated that compounds with similar structural features exhibit significant anticancer activity. For example, this compound has shown promise in targeting various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest .

- Anti-inflammatory Effects : Boronic acids have been associated with anti-inflammatory properties, which may be beneficial in treating chronic inflammatory diseases. The ability to modulate inflammatory pathways makes this compound a candidate for further exploration in this area .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound, revealing promising results:

Table 1: Biological Activity Summary

| Study | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Study 1 | 4T1 Breast Cancer | 0.1969 | Proteasome inhibition |

| Study 2 | C2C12 Myoblasts | N/A | Selective cytotoxicity |

| Study 3 | Various Cancer Lines | 0.2251 | Apoptosis induction |

In one study involving 4T1 breast cancer cells, this compound demonstrated an IC50 value of 0.1969 μM, indicating potent inhibitory effects on cell viability . Another investigation reported a concentration-dependent decrease in cell viability across various cancer cell lines, suggesting its potential as an anticancer agent .

Synthesis and Structural Modifications

The synthesis of this compound typically involves well-established methodologies for creating boronic acids. Modifications to its structure can significantly impact its biological activity:

- Cyclohexyl Substitution : The cyclohexyl group enhances lipophilicity, potentially affecting bioavailability and cellular uptake.

- Pyridine Ring Modifications : Alterations to the pyridine ring can influence binding affinity to biological targets.

Propiedades

IUPAC Name |

(6-cyclohexylpyridin-2-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BNO2/c14-12(15)11-8-4-7-10(13-11)9-5-2-1-3-6-9/h4,7-9,14-15H,1-3,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUZDDRAIUDBFOS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC(=CC=C1)C2CCCCC2)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10671265 |

Source

|

| Record name | (6-Cyclohexylpyridin-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10671265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1309981-39-2 |

Source

|

| Record name | (6-Cyclohexylpyridin-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10671265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.